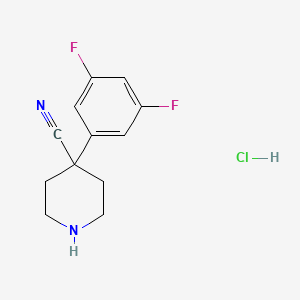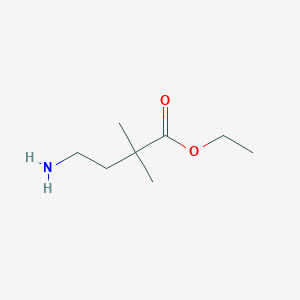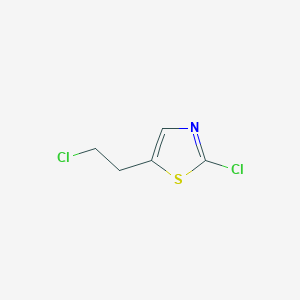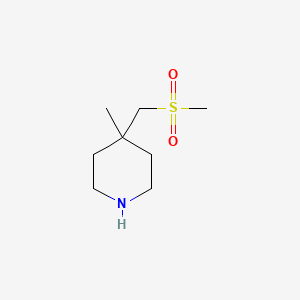![molecular formula C9H14F3NO5 B13578889 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]aceticacid,trifluoroaceticacid CAS No. 2803856-58-6](/img/structure/B13578889.png)
2-[2-(Hydroxymethyl)pyrrolidin-1-yl]aceticacid,trifluoroaceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(Hydroxymethyl)pyrrolidin-1-yl]acetic acid, trifluoroacetic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]acetic acid, trifluoroacetic acid typically involves the reaction of pyrrolidine derivatives with appropriate reagents. One common method involves the use of N-substituted piperidines, which undergo a series of reactions including the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above, but optimized for higher yields and efficiency. This often includes the use of specific catalysts and reaction conditions to ensure the desired product is obtained with high purity.
化学反応の分析
Types of Reactions
2-[2-(Hydroxymethyl)pyrrolidin-1-yl]acetic acid, trifluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
2-[2-(Hydroxymethyl)pyrrolidin-1-yl]acetic acid, trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
作用機序
The mechanism of action of 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]acetic acid, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enzymes and receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific context in which the compound is used .
類似化合物との比較
Similar Compounds
- 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]methylcycloheptan-1-one hydrochloride
- 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid
Uniqueness
2-[2-(Hydroxymethyl)pyrrolidin-1-yl]acetic acid, trifluoroacetic acid is unique due to its specific structure and the presence of both hydroxymethyl and trifluoroacetic acid groups. These functional groups confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
特性
CAS番号 |
2803856-58-6 |
|---|---|
分子式 |
C9H14F3NO5 |
分子量 |
273.21 g/mol |
IUPAC名 |
2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H13NO3.C2HF3O2/c9-5-6-2-1-3-8(6)4-7(10)11;3-2(4,5)1(6)7/h6,9H,1-5H2,(H,10,11);(H,6,7) |
InChIキー |
AQZJMKWNWHVKQT-UHFFFAOYSA-N |
正規SMILES |
C1CC(N(C1)CC(=O)O)CO.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Sodium2-[6-(4-ethynylphenoxy)hexyl]oxirane-2-carboxylate](/img/structure/B13578829.png)
![rac-2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]aceticacidhydrochloride](/img/structure/B13578835.png)




![6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-aminedihydrochloride](/img/structure/B13578877.png)
![3-[2-(dimethylamino)acetamido]-N-methylpropanamidehydrochloride](/img/structure/B13578884.png)
![[2,2-Dimethyl-3-(2-methylpropyl)cyclopropyl]methanamine](/img/structure/B13578888.png)


